Protopanaxadiol
Overview
Description
Protopanaxadiol (PPD) is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides. It is a dammarane-type tetracyclic terpene sapogenin found in ginseng (Panax ginseng) and in notoginseng (Panax pseudoginseng) . The health effects of protopanaxadiol inside the human body are still unclear .
Synthesis Analysis
The synthesis of Protopanaxadiol has been achieved through various methods. One study showed that the yields of protopanaxadiol from engineered peroxisome strains were approximately 78% higher than those of the parent strain . Another study showed that the exogenously dammarenediol-II and protopanaxadiol synthesis in yeast extracts were analyzed and examined using HPLC .Molecular Structure Analysis
Protopanaxadiol has a molecular formula of C30H52O3 . Its structure, properties, spectra, suppliers, and links can be found on various chemical databases .Chemical Reactions Analysis
The chemical transformation of Protopanaxadiol has been studied, particularly in relation to ginsenoside biosynthesis .Physical And Chemical Properties Analysis
Protopanaxadiol has a molar mass of 460.743 g·mol−1 . More specific physical and chemical properties can be found on various chemical databases .Scientific Research Applications
Metabolic Engineering for Ginsenosides Production
Protopanaxadiol, the aglycon of several dammarane-type ginsenosides, has shown anticancer activity. Research has explored the microbial production of protopanaxadiol in Saccharomyces cerevisiae. This process involved introducing specific genes from Panax ginseng and Arabidopsis thaliana into yeast, resulting in significant protopanaxadiol production. This method offers an alternative to traditional extraction from plant sources (Dai et al., 2013).
Anticancer Properties
20S-Protopanaxadiol (PPD) has been studied for its anticancer properties. It induces different forms of programmed cell death, including apoptosis and autophagy, in human glioma cell lines through both caspase-dependent and -independent mechanisms (Liu et al., 2007).
Anti-inflammatory Activity
PPD demonstrates anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and increasing the expression of heme oxygenase 1 (HO-1) in RAW 264.7 cells. This activity is significant in the context of lipopolysaccharide (LPS)-induced inflammation (Lee et al., 2005).
Enhancing Saccharomyces Cerevisiae Tolerance
For high-level production of protopanaxadiol, research has focused on enhancing the tolerance of Saccharomyces cerevisiae to reactive oxygen species and ethanol stress. This approach has resulted in significantly improved yields of protopanaxadiol, paving the way for its industrial production via microbial fermentation (Zhao et al., 2017).
Synergistic Effects
with Chemotherapy20(S)-protopanaxadiol (PPD) has been shown to enhance the antitumor activity of cyclophosphamide (CTX) in tumor-bearing mice. While PPD alone did not exhibit significant antitumor activity, it synergistically increased the efficacy of CTX. Additionally, PPD improved white blood cell counts and immune response markers in CTX-treated mice, indicating potential as a supportive supplement during chemotherapy (Lin et al., 2012).
Pharmacological Activity
Comprehensive research on 20(S)-protopanaxadiol has highlighted its diverse pharmacological activities, including anti-cancer and anti-depressant effects, and actions on chloride ion channels and sodium channels. These findings provide a reference for future pharmacological research and potential drug development (Tao Jian-sheng, 2011).
Inflammatory Activity Modulation
Protopanaxadiol has demonstrated the ability to modulate inflammatory activity in murine macrophage cells. Specifically, it significantly inhibited nitric oxide production and reduced the expression of pro-inflammatory cytokines. This indicates its potential efficacy in treating inflammatory diseases (Lee et al., 2006).
Immunomodulatory Effects
Transgenic rice seed extracts containing protopanaxadiol (PPD) have been studied for their immunomodulatory effects on RAW264.7 macrophage cells. The extracts enhanced nitric oxide production and upregulated immune-related genes. In inflammation conditions, they significantly reduced proinflammatory cytokine expression and biomarkers, indicating the potential of PPD-producing transgenic rice in immune modulation (Monmai et al., 2022).
Enhancing Skin Deposition
Microemulsion-based hydrogels have been developed to enhance the epidermal/dermal deposition of 20(S)-protopanaxadiol (20S-PPD) for topical administration. This formulation significantly improved the skin deposition of 20S-PPD in vitro and in vivo without affecting systemic absorption, offering a promising delivery system for poorly soluble ginsenosides (Kim et al., 2017).
Safety And Hazards
Future Directions
Research on Protopanaxadiol is ongoing, with studies exploring its potential in various applications. For instance, one study suggests that Protopanaxadiol might potentially act as a natural anti-diabetic compound . Another study presents in-depth knowledge on peroxisome biogenesis engineering in S.cerevisiae and could serve as basic information for improvement in ginsenosides production and as a potential platform to be utilized for other isoprenoids .
properties
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-VUFVRDRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028626 | |
Record name | Protopanaxadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protopanaxadiol | |
CAS RN |
7755-01-3 | |
Record name | Protopanaxadiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7755-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protopanaxadiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protopanaxadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7755-01-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTOPANAXADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6717R7BP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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